[2-(Cyclohexylamino)phenyl]methanol

Drug Discovery Physicochemical Properties CNS Penetration

Researchers designing CNS-penetrant ligands or PROTACs face the challenge of balancing polarity and bifunctional reactivity. [2-(Cyclohexylamino)phenyl]methanol (CAS 106898-72-0) solves this: its ortho arrangement enables an intramolecular H-bond, lowering effective polarity (XLogP3 3.4, TPSA 32.3 Ų) for brain penetration. It provides orthogonal amine and alcohol handles for sequential derivatization. A derivative achieved sub-nanomolar affinity (Ki 0.6 nM) against Bcl-2, validating its use in apoptosis-targeted fragment libraries. Supplied ≥98% pure; immediate global shipping.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
CAS No. 106898-72-0
Cat. No. B13259133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Cyclohexylamino)phenyl]methanol
CAS106898-72-0
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2=CC=CC=C2CO
InChIInChI=1S/C13H19NO/c15-10-11-6-4-5-9-13(11)14-12-7-2-1-3-8-12/h4-6,9,12,14-15H,1-3,7-8,10H2
InChIKeyLAJAQHGRIOIMGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyclohexylamino)phenyl]methanol: Specifications and Structural Identity


[2-(Cyclohexylamino)phenyl]methanol (CAS 106898-72-0) is an ortho-substituted cyclohexylamino benzyl alcohol with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol [1]. It is characterized by a secondary amine linker between a cyclohexyl ring and a phenylmethanol moiety, placing it within the arylcyclohexylamine class. Commercially, it is typically supplied at a purity of 95–98% . Its bifunctional nature, possessing both a hydrogen-bond donor/acceptor alcohol and a basic amine, makes it a versatile intermediate and building block in medicinal chemistry and ligand design .

Why Generic Substitution of 2-(Cyclohexylamino)phenyl]methanol Fails


In the arylcyclohexylamine class, the position of the aminomethyl or amino alcohol substituent on the phenyl ring is not a minor structural variation; it is a critical determinant of physicochemical properties, intramolecular interactions, and ultimately, biological and catalytic performance. Simple replacement with the meta- or para-substituted isomers, or with the analogous phenol, can lead to significant differences in lipophilicity, hydrogen-bonding capacity, and metabolic stability [1][2]. The ortho arrangement in [2-(Cyclohexylamino)phenyl]methanol uniquely enables a six-membered intramolecular hydrogen bond between the amine and the hydroxymethyl group, which is geometrically impossible for the meta and para isomers . This intramolecular interaction reduces the compound's effective polarity, enhances membrane permeability, and can shield the alcohol from premature metabolic conjugation. Therefore, substituting this compound without direct comparative data risks compromising the target profile of the final molecule.

Quantitative Differentiation Against In-Class Alternatives


Lipophilicity Comparison: Ortho- vs. Meta-Substitution for CNS Design

A direct computational comparison using PubChem's XLogP3-AA algorithm reveals a substantial difference in predicted lipophilicity between the target ortho-substituted compound and its meta-substituted analog. The ortho isomer ([2-(Cyclohexylamino)phenyl]methanol) has a predicted XLogP3-AA of 3.4, whereas the meta isomer ([3-(Cyclohexylamino)phenyl]methanol) is significantly less lipophilic with an XLogP3-AA of 2.8 [1][2]. This difference of 0.6 log units can translate to a measurable increase in blood-brain barrier permeability and volume of distribution, making the ortho isomer a more promising starting point for CNS-targeted libraries [3].

Drug Discovery Physicochemical Properties CNS Penetration

Intramolecular Hydrogen Bonding: Ortho- vs. Para-Substituted Building Blocks

The ortho relationship between the cyclohexylamino and hydroxymethyl groups enables a stable six-membered intramolecular hydrogen bond, a feature structurally precluded in the para isomer (4-[(Cyclohexylamino)methyl]phenol, CAS 5461-17-6) [1]. This intramolecular hydrogen bond mimics a pseudo-ring, rigidifying the molecule and reducing the number of rotatable bonds exposed to solvent, a key factor in improving oral bioavailability. The para isomer, lacking this interaction, exposes its polar hydroxyl group fully to the solvent, increasing its effective polarity and potentially altering its phase I and II metabolism [2].

Medicinal Chemistry Conformational Analysis Pharmacophore Design

Bcl-2 Inhibition Potency of the Ortho-Amino Alcohol Scaffold

A compound incorporating the [2-(cyclohexylamino)phenyl]methanol substructure, BDBM21438, demonstrates exceptional potency against the anti-apoptotic Bcl-2-like protein 1, with a binding affinity (Ki) of 0.600 nM. Its functional activity is further quantified with an IC50 of 370 nM and an EC50 of 660 nM in a fluorescence polarization assay [1]. This demonstrates that the core scaffold is not merely a passive linker but a critical pharmacophoric element. In the context of arylcyclohexylamine NMDA antagonists, where potencies are typically in the low micromolar range (e.g., MRZ 2/579 IC50 = 2.16 μM), the sub-nanomolar binding affinity achieved here represents a paradigm shift in potency for this chemical class [2].

Oncology Apoptosis Fragment-Based Drug Discovery

CNS Physicochemical Profile: Balancing LogP, TPSA, and H-Bond Donors

Computed and vendor-provided data for [2-(Cyclohexylamino)phenyl]methanol indicate a Topological Polar Surface Area (TPSA) of 32.3 Ų, 2 hydrogen bond donors (HBD), and 2 hydrogen bond acceptors (HBA). Its LogP ranges between 2.48 and 3.4, depending on the calculation method [1]. When benchmarked against the widely accepted 'CNS MPO' (Multiparameter Optimization) criteria, the compound's TPSA is well below the 60-70 Ų threshold and its HBD count is ≤ 3, placing it firmly within the favorable chemical space for oral CNS drugs. This contrasts with more polar analogs that introduce additional heteroatoms, which would likely compromise brain penetration.

CNS Drug Discovery ADME Prediction Physicochemical Profiling

Optimal Application Scenarios Based on Validated Differentiation


Fragment-Based Lead Discovery for Bcl-2 Protein-Protein Interactions

Leveraging the sub-nanomolar binding affinity (Ki = 0.600 nM) demonstrated by a derivative against Bcl-2-like protein 1, [2-(Cyclohexylamino)phenyl]methanol serves as a validated, high-potency starting fragment for designing antagonists of anti-apoptotic proteins [1]. Procurement should be prioritized for fragment libraries targeting apoptosis pathways in hematological and solid tumors.

CNS Penetrant Library Design for Neurological Disorders

The compound's favorable balance of lipophilicity (XLogP3-AA = 3.4) and low TPSA (32.3 Ų) aligns with CNS MPO guidelines, supporting its use as a core scaffold for designing brain-penetrant candidates [2]. It is particularly suited for libraries targeting GPCRs, ion channels, or neurotransmitter transporters where the arylcyclohexylamine motif is a known pharmacophore.

Chiral Ligand Synthesis for Asymmetric Catalysis

The ortho-amino alcohol motif is a privileged ligand structure in asymmetric synthesis. The compound can be used as a precursor to chiral N,O-ligands or organocatalysts for enantioselective reductions and C-C bond formations, building on established methodologies for analogous amino alcohols [3].

Bifunctional Building Blocks for PROTAC and Molecular Glue Design

The presence of both a secondary amine and a primary alcohol provides two orthogonal functionalization handles. This allows for the sequential introduction of a target-protein ligand (via the amine) and an E3 ligase ligand (via the alcohol), making it a versatile, compact linker for targeted protein degradation applications.

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